N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone

Übersicht

Beschreibung

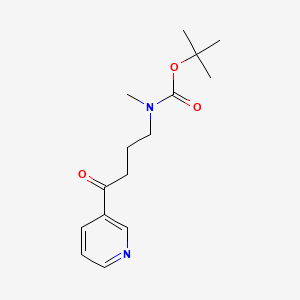

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a butanone backbone, which also contains a methylamino group and a pyridyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone typically involves the introduction of the Boc protecting group into a precursor molecule. One common method is the reaction of 4-(methylamino)-1-(3-pyridyl)-1-butanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic reagents like trifluoroacetic acid are employed to remove the Boc group.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. The N-Boc (tert-butoxycarbonyl) protecting group is particularly valuable in synthetic pathways, as it facilitates the introduction of functional groups without interfering with other reactive sites.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this precursor have shown efficacy against specific cancer cell lines, making them candidates for further development into therapeutic agents .

Cancer Research

Mechanisms of Action

The compound is closely associated with research into the mechanisms of tobacco-related carcinogenesis. It is a metabolite of nicotine and has been implicated in DNA damage and repair mechanisms within cells. Studies have shown that this compound induces specific alterations in gene expression related to cancer pathways, particularly through epigenetic modifications such as DNA methylation .

Table 1: Effects on Gene Expression

| Gene | Effect | Mechanism |

|---|---|---|

| Gene A | Hypermethylation | Alters transcriptional activity |

| Gene B | Downregulation | Impacts cell cycle regulation |

| Gene C | Upregulation | Associated with apoptosis resistance |

Biochemical Studies

Model Compound for Toxicology

this compound serves as a model compound in toxicological studies to assess the effects of nitrosamines on cellular systems. Its role in studying the metabolism of tobacco-derived carcinogens has provided insights into how these compounds interact with biological systems and contribute to cancer development.

Case Study: DNA Repair Mechanisms

Research investigating the DNA repair activities in response to this compound exposure revealed significant differences between organ systems (e.g., liver vs. lung). The findings indicated that liver extracts exhibited higher repair capabilities for DNA damage induced by this compound compared to lung extracts, suggesting organ-specific responses to carcinogenic insult .

Summary

This compound has diverse applications in medicinal chemistry, cancer research, and toxicological studies. Its ability to serve as a precursor for drug synthesis and its role in understanding carcinogenic processes make it a valuable compound for ongoing research efforts.

Wirkmechanismus

The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The pyridyl ring may also interact with biological receptors, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-4-(methylamino)-1-(2-pyridyl)-1-butanone

- N-Boc-4-(methylamino)-1-(4-pyridyl)-1-butanone

Uniqueness

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is unique due to the position of the pyridyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs.

Biologische Aktivität

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a pyridyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula : C13H18N2O2

- CAS Number : 1159977-15-7

The presence of the pyridyl ring suggests potential interactions with biological receptors, which may influence the compound's overall biological activity.

This compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. The Boc group can be removed under acidic conditions, revealing the active amine, which can participate in various biochemical pathways. The pyridyl moiety may facilitate binding to biological receptors, potentially modulating various physiological responses.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Investigations into enzyme inhibitory properties have revealed potential as acetylcholinesterase (AChE) inhibitors .

- Cytokine Modulation : Studies on related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) have demonstrated their ability to modulate cytokine release in human macrophages, affecting immune responses and potentially influencing cancer progression .

1. Antibacterial Screening

In a study evaluating various synthesized compounds for antibacterial activity, several derivatives of this compound were tested. The results indicated that certain modifications enhanced antibacterial potency, particularly against gram-positive bacteria.

| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| N-Boc Derivative | Strong | Moderate |

2. Enzyme Inhibition Studies

A separate investigation focused on enzyme inhibition found that derivatives exhibited strong inhibitory activity against AChE. The study highlighted the structural importance of the pyridyl ring in enhancing binding affinity.

| Compound | AChE Inhibition (% at 10 µM) |

|---|---|

| N-Boc Derivative | 85% |

| Control Compound | 40% |

3. Cytokine Release Modulation

Research involving the tobacco-specific carcinogen NNK showed that it could induce alterations in cytokine release from U937 human macrophages. This effect may be relevant for understanding the immunomodulatory properties of related compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQWVKRWOMLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675720 | |

| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-15-7 | |

| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.